molecular formula C9H10O4 B3021999 3-Methoxyphenylglyoxal hydrate CAS No. 1172965-47-7

3-Methoxyphenylglyoxal hydrate

Cat. No.: B3021999
CAS No.: 1172965-47-7
M. Wt: 182.17 g/mol
InChI Key: LDMLATLMTDGBHP-UHFFFAOYSA-N
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Description

. It is a derivative of phenylglyoxal and contains both aldehyde and ketone functional groups. This compound is typically found in a crystalline hydrate form and is used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenylglyoxal hydrate can be synthesized through several methods. One common method involves the oxidation of 3-methoxyacetophenone using selenium dioxide as the oxidizing agent . The reaction is typically carried out in an organic solvent such as acetic acid under reflux conditions. The resulting product is then purified through recrystallization.

Another method involves the reaction of 3-methoxybenzaldehyde with glyoxylic acid in the presence of a catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-methoxyphenylglyoxal hydrate involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids such as arginine, leading to the modification of protein structure and function . This property makes it useful in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyphenylglyoxal hydrate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and research applications where the methoxy group plays a crucial role .

Biological Activity

3-Methoxyphenylglyoxal hydrate (C9H10O4, CID 21155397) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenylglyoxal with methoxy-substituted phenolic compounds. A notable method includes the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives, which can yield various derivatives of glyoxal . The process is generally conducted under controlled conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that derivatives of phenylglyoxal exhibit significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The biological activity is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values. For example, certain compounds derived from phenylglyoxal demonstrated IC50 values below 100 μM across these cell lines, indicating potent anticancer activity .

Table 1: Cytotoxicity of Phenylglyoxal Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
37HCT-11636Apoptosis induction
37HeLa34Apoptosis induction
46MCF-7<100Apoptosis induction

These compounds were found to induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and caspase activation, leading to increased apoptotic cell populations in treated cultures .

Antimicrobial Activity

In addition to anticancer effects, some studies have explored the antimicrobial properties of phenylglyoxal derivatives. These compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The precise mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of several phenylglyoxal derivatives on HCT-116 cells. The results indicated that compound 37 significantly inhibited cell proliferation and induced apoptosis as confirmed by flow cytometry and morphological assessments. The study concluded that modifications on the phenyl ring could enhance cytotoxicity, thereby guiding future drug design .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of phenylglyoxal derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Research Findings

The biological activity of this compound has been corroborated by various studies emphasizing its potential as a lead compound in drug development. Key findings include:

  • Apoptosis Induction : Compounds derived from glyoxals have been shown to activate caspases, essential for programmed cell death.
  • Metabolic Stability : Some derivatives exhibit favorable pharmacokinetic properties, making them suitable candidates for further development.
  • Structure-Activity Relationship (SAR) : Variations in substituents significantly influence biological activity, underscoring the importance of chemical modifications in enhancing efficacy.

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-6H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMLATLMTDGBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611093
Record name (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118888-62-3
Record name (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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